molecular formula C8H8NO3D3·HCl B602529 Pyridoxine-d3 Hydrochloride CAS No. 1189921-12-7

Pyridoxine-d3 Hydrochloride

Cat. No.: B602529
CAS No.: 1189921-12-7
M. Wt: 208.66
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxine-d3 (hydrochloride) is a deuterated form of pyridoxine hydrochloride, which is a derivative of vitamin B6. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The deuterated form, Pyridoxine-d3, is often used as an internal standard in mass spectrometry due to its stable isotopic properties .

Mechanism of Action

Target of Action

Pyridoxine-d3 HCl, also known as Pyridoxine-[D3] HCl (Vitamin B6-[D3]), is a derivative of Vitamin B6. The primary targets of this compound are various enzymes involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Mode of Action

Pyridoxine-d3 HCl acts as a precursor to pyridoxal, which functions in the metabolism of proteins, carbohydrates, and fats . It aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme . When used for the treatment of ethylene glycol poisoning, pyridoxine is theorized to increase the formation of glycine, a nontoxic metabolite .

Biochemical Pathways

Three metabolic pathways for pyridoxal 5′-phosphate (PLP; the active form of Vitamin B6) are known: the de novo pathway, the salvage pathway, and the fungal type pathway . Most unicellular organisms and plants biosynthesize Vitamin B6 using one or two of these three biosynthetic pathways . Pyridoxine-d3 HCl, as a form of Vitamin B6, is involved in these pathways and affects the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

Pyridoxine-d3 HCl is well absorbed and metabolized in the liver to its active forms, pyridoxal phosphate and pyridoxamine phosphate . The half-life of pyridoxine is 15 to 20 days . It is excreted in the urine as metabolites .

Result of Action

The molecular and cellular effects of Pyridoxine-d3 HCl’s action are primarily related to its role as a coenzyme in various biochemical reactions. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It is used medically for the treatment of vitamin B6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .

Biochemical Analysis

Biochemical Properties

Pyridoxine-d3 Hydrochloride is converted to its active form, pyridoxal 5’-phosphate, in the body . This active form is an important coenzyme involved in a wide range of biochemical reactions, including the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an anti-oxidative effect in Alzheimer’s disease cell models . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to pyridoxal 5’-phosphate, which then acts as a coenzyme in various biochemical reactions . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown that regular laboratory light can degrade pyridoxine, with greater destruction at higher pH and longer exposure time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have a significant reduction in postprandial glucose levels in Sprague-Dawley rat models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, pancreatic acinar cells obtain vitamin B6 from circulation, and a specific and regulatable carrier-mediated mechanism for pyridoxine uptake has been identified .

Subcellular Localization

Given its role as a coenzyme in various biochemical reactions, it is likely to be found wherever these reactions occur within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridoxine typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. The industrial synthesis of pyridoxine hydrochloride often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This two-stage process includes the formation of adducts followed by their aromatization and catalytic hydrogenation .

Industrial Production Methods

The industrial production of pyridoxine hydrochloride is carried out by major pharmaceutical companies in the USA, Switzerland, Japan, and other countries. The process involves the large-scale application of the oxazole method, which has been optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyridoxine-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include pyridoxal 5’-phosphate, pyridoxamine, and their respective phosphorylated derivatives. These products are crucial for various biochemical pathways .

Comparison with Similar Compounds

Pyridoxine-d3 (hydrochloride) is compared with other similar compounds, such as:

Uniqueness

The uniqueness of Pyridoxine-d3 (hydrochloride) lies in its deuterated form, which provides stability and precision in mass spectrometry analyses. This makes it an invaluable tool in research settings where accurate quantification of vitamin B6 and its derivatives is required .

Properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQODAHGAHPFQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine-d3 Hydrochloride
Reactant of Route 2
Pyridoxine-d3 Hydrochloride
Reactant of Route 3
Pyridoxine-d3 Hydrochloride
Reactant of Route 4
Pyridoxine-d3 Hydrochloride
Reactant of Route 5
Pyridoxine-d3 Hydrochloride
Reactant of Route 6
Pyridoxine-d3 Hydrochloride

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